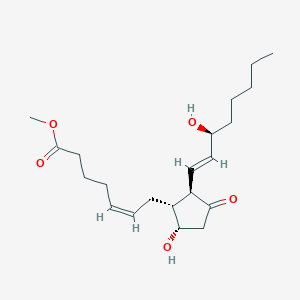

Prostaglandin D2 methyl ester

Übersicht

Beschreibung

Prostaglandin D2 methyl ester is a more lipid-soluble, cell-permeable prodrug form of Prostaglandin D2 . It is the major eicosanoid product of mast cells and is produced in large quantities by hematopoietic PGD synthase during allergic and asthmatic anaphylaxis . It causes vasodilation, flushing, hypotension, and is an inhibitor of platelet aggregation .

Synthesis Analysis

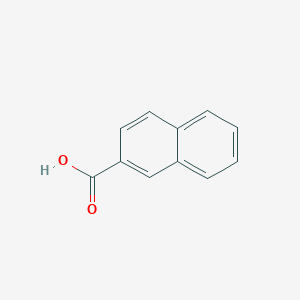

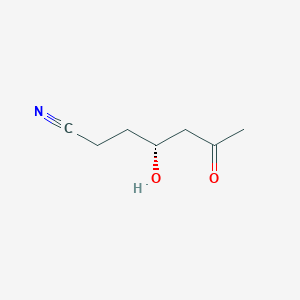

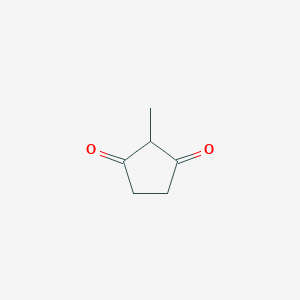

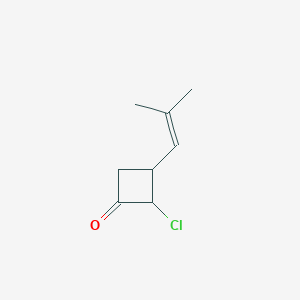

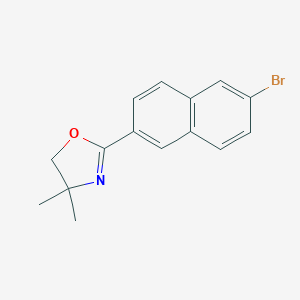

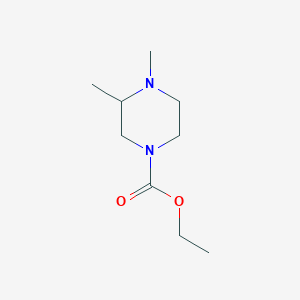

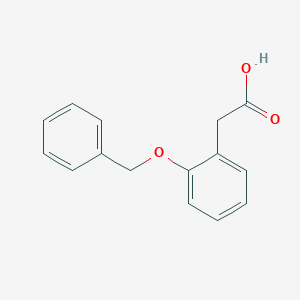

The synthesis of Prostaglandin D2 methyl ester involves a unified strategy guided by biocatalytic retrosynthesis . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another important step is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Molecular Structure Analysis

Prostaglandin D2 methyl ester has a molecular formula of C21H34O5 . It contains 26 non-H bond(s), 4 multiple bond(s), 13 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 2 hydroxyl group(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Prostaglandin D2 methyl ester include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Wissenschaftliche Forschungsanwendungen

- Vasodilation and Hypotension : PGD2 methyl ester is a lipid-soluble prodrug form of PGD2. It binds to human and mouse PGD2 receptors (DP1 and CRTH2/DP2) with lower affinity than PGD2 itself. PGD2 is known to cause vasodilation, flushing, and hypotension .

- Inhibition of Platelet Aggregation : PGD2 methyl ester acts as an inhibitor of platelet aggregation, which can be relevant in cardiovascular health .

- Mast Cell Product : PGD2 is the major eicosanoid product of mast cells. During allergic and asthmatic anaphylaxis, hematopoietic PGD synthase produces PGD2 in large quantities. Understanding its role in these responses is crucial for managing allergic conditions .

- PGDM methyl ester, a clinically important metabolite, can be synthesized from a readily available known compound in just eight steps. Investigating its biological effects and potential therapeutic applications is an active area of research .

- Tumor Progression Modulation : Prostaglandins play diverse roles in cancer. PGD2 seems to hinder tumor progression, while other prostaglandins (such as PGE2 and PGF2α) may promote aggressiveness. Further studies are needed to understand the roles of PGD2 methyl ester and other prostaglandins in different cancer types .

- Unified Synthesis of PGs : Researchers have developed a unified strategy for synthesizing various prostaglandins (including PGD2 methyl ester) using biocatalytic retrosynthesis. This approach combines Baeyer–Villiger monooxygenase (BVMO)-catalyzed oxidation and ketoreductase (KRED)-catalyzed reduction to achieve stereoselective synthesis. Copper-catalyzed regioselective reactions are also employed. This study highlights the potential of biocatalysis in constructing complex molecules .

- Lipocalin-Type Prostaglandin D2 Synthase : PGD2 synthase protein regulates glial cell migration and morphology through myristoylated alanine-rich C-kinase substrate. Investigating its effects on neuroinflammation and glial function is essential for understanding brain health .

Medicinal Applications

Allergic and Asthmatic Responses

Tricyclic Prostaglandin D2 Metabolite (PGDM) Synthesis

Cancer Research

Biocatalysis and Synthesis

Neuroinflammation and Glial Cells

Wirkmechanismus

Target of Action

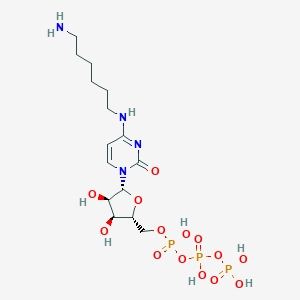

Prostaglandin D2 methyl ester, also known as Pgd2 methyl ester, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a significant role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and cell survival .

Mode of Action

The compound interacts with its targets, leading to the actuation of different signaling pathways by the same receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Biochemical Pathways

Prostaglandin D2 methyl ester is involved in the prostaglandin metabolic pathway . It is predominantly released from mast cells but also synthesized by other immune cells such as TH2 cells and dendritic cells . The compound mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) .

Pharmacokinetics

It is known that the compound is a more lipid-soluble, cell-permeable prodrug form of pgd2 . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Action Environment

The action of Prostaglandin D2 methyl ester can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other molecules in the environment, the pH of the environment, and the temperature . .

Safety and Hazards

Zukünftige Richtungen

Prostaglandins, including Prostaglandin D2 and its methyl ester, have been shown to display a multitude of biological functions . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . The usefulness and great potential of biocatalysis in the construction of complex molecules, such as Prostaglandin D2 methyl ester, have also been highlighted .

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBMQMMGBBWUOZ-BYNKDMOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin D2 methyl ester | |

CAS RN |

49852-81-5 | |

| Record name | Prostaglandin D2 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the effects of Prostaglandin D2 methyl ester on intraocular pressure, and how do they compare to other prostaglandins?

A1: Topical application of Prostaglandin D2 methyl ester (PGD2 methyl ester) effectively reduces intraocular pressure (IOP) in rabbits in a dose-dependent manner without an initial hypertensive phase []. This contrasts with Prostaglandin E2 (PGE2) and Prostaglandin F2 alpha (PGF2 alpha), which can cause an initial IOP elevation before a hypotensive effect, particularly at higher doses []. Notably, PGD2 methyl ester exhibited a more favorable side effect profile at equi-hypotensive doses compared to PGE2 and PGF2 alpha, causing minimal conjunctival hyperemia and no iridal hyperemia, aqueous flare, irritation, or increased aqueous protein content [].

Q2: Can Prostaglandin D2 methyl ester be synthesized from other prostaglandins, and what is the significance of its tritium-labeled form?

A2: Yes, crystalline [11β-3H]Prostaglandin D2 methyl ester can be synthesized from [11β-3H]Prostaglandin F2α methyl ester through a multi-step process involving reduction, iodination, and hydrolysis []. This tritium-labeled form, with a specific activity of 502 μCi/mg, serves as a valuable tool for studying the pharmacokinetics, metabolism, and binding properties of PGD2 methyl ester, despite its limited radiochemical stability [].

Q3: What is the role of Baeyer-Villiger oxidation in the synthesis of Prostaglandin D2 methyl ester?

A3: Baeyer-Villiger oxidation plays a crucial role in synthesizing (±)-Prostaglandin D2 methyl ester. Starting with a bicyclo[2.2.1]heptanone derivative, this oxidation yields a mixture of isomeric lactones []. After isolating the desired lactone, a series of transformations, including reduction and oxidation steps, ultimately lead to the target compound [].

Q4: What novel deprotection method proved effective for synthesizing Prostaglandin D2 methyl ester?

A4: During the synthesis of (±)-Prostaglandin D2 methyl ester, researchers encountered difficulty cleaving a hindered siloxy-group protecting the C-9 position using standard reagents []. They discovered that treatment with aqueous hydrofluoric acid (HF) in acetonitrile effectively removed the protecting group, highlighting the "silicophilicity" and low acidity of HF as advantageous for cleaving silyl ethers under mild acidic conditions [].

Q5: Does Prostaglandin D2 methyl ester demonstrate efficacy in addressing any neurological symptoms?

A5: While PGD2 methyl ester itself did not demonstrate efficacy in a study on canine narcolepsy, its close analog, Prostaglandin E2 methyl ester, showed a dose-dependent reduction in cataplexy, a symptom characterized by sudden muscle weakness []. This effect was specific, long-lasting, and suggested a central mechanism of action for PGE2 methyl ester, potentially implicating Prostaglandin E2 in rapid-eye-movement sleep regulation []. This finding suggests that further research into the potential neurological effects of PGD2 methyl ester and its analogs could be warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)